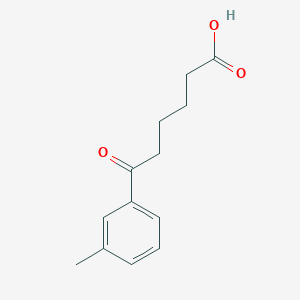

6-(3-Methylphenyl)-6-oxohexanoic acid

Description

Significance of Keto-Carboxylic Acids in Organic Synthesis and Chemical Biology Research

Keto-carboxylic acids are a class of organic compounds characterized by the presence of both a ketone and a carboxylic acid functional group. wikipedia.org The relative position of these two groups dictates their classification and reactivity, making them highly versatile in various chemical and biological contexts. tuscany-diet.net

Alpha (α)-keto acids , with the keto group adjacent to the carboxylic acid, are central intermediates in crucial metabolic pathways, including the Krebs cycle and glycolysis. wikipedia.orgtuscany-diet.net Compounds like pyruvic acid and oxaloacetic acid are fundamental to cellular energy production and biosynthesis. wikipedia.org Their reactivity also makes them valuable as acylating agents in organic synthesis. wikipedia.org

Beta (β)-keto acids , featuring a ketone at the second carbon from the acid, are typically synthesized via the Claisen condensation. wikipedia.org They are valuable synthetic intermediates, partly due to their propensity to undergo thermal decarboxylation. wikipedia.org

Gamma (γ)-keto acids , such as levulinic acid, have the ketone group on the third carbon from the carboxylic acid and are recognized as important platform molecules derivable from biomass. wikipedia.org

The dual functionality of keto acids allows them to participate in a wide array of chemical transformations, including esterification, nucleophilic addition, and reduction. This versatility is harnessed in the synthesis of valuable products, ranging from pharmaceuticals to agrochemicals. tuscany-diet.net In chemical biology, keto acids serve as precursors to amino acids and are involved in cellular signaling and metabolic regulation. wikipedia.orgtuscany-diet.net

Classification of Keto Acids

| Type | Position of Keto Group (from -COOH) | Example | Biological/Synthetic Significance |

| Alpha (α)-Keto Acid | 2-position | Pyruvic Acid | Key intermediate in glycolysis and Krebs cycle. wikipedia.org |

| Beta (β)-Keto Acid | 3-position | Acetoacetic Acid | Product of Claisen condensation; undergoes decarboxylation. wikipedia.org |

| Gamma (γ)-Keto Acid | 4-position | Levulinic Acid | Biomass-derived platform chemical. wikipedia.org |

Structural Context of 6-(3-Methylphenyl)-6-oxohexanoic Acid within the Landscape of Substituted Phenylalkanoic Acids

This compound belongs to the larger family of substituted phenylalkanoic acids. This class of compounds is characterized by an alkanoic acid chain attached to a substituted phenyl ring. The specific structure of this compound—a six-carbon chain with a terminal carboxylic acid and a 3-methylphenyl ketone at the C6 position—places it as a γ-keto acid derivative relative to the aromatic ring.

Phenylalkanoic acid derivatives are a well-established class in medicinal chemistry, with many compounds investigated for their potential as analgesic and anti-inflammatory agents. Research has explored various substitutions on the phenyl ring and modifications of the alkanoic acid chain to modulate biological activity.

The synthesis of structurally similar compounds, such as 6-aryl-4-oxohexanoic acids, has been documented. These syntheses often involve the condensation of an aromatic aldehyde with levulinic acid, followed by reduction. The resulting compounds have been evaluated for their anti-inflammatory properties, suggesting a potential area of investigation for this compound.

Current Research Landscape and Future Directions for Chemically Related Entities

The research landscape for keto-carboxylic acids and substituted phenylalkanoic acids is dynamic, with a strong emphasis on sustainable synthesis and novel applications.

Green Chemistry and Synthesis: A significant trend is the development of greener synthetic routes to these compounds. This includes the use of renewable biomass feedstocks, the application of photocatalysis, and the development of metal-free catalytic systems to reduce environmental impact. researchgate.net The direct use of carboxylic acids in reactions, avoiding the need for pre-activation, is a key goal being pursued through innovative methods like metallaphotoredox catalysis. princeton.edu

Medicinal Chemistry and Biological Activity: There is ongoing interest in aryl alkanoic acids for their diverse pharmacological activities, including antimicrobial and anti-inflammatory properties. asianpubs.org Future research will likely focus on synthesizing novel derivatives of compounds like this compound and screening them for a wide range of biological activities. Understanding the structure-activity relationships will be crucial for designing molecules with improved efficacy and specificity.

Materials Science: Phenylalkanoic acids are also being explored as precursors for the synthesis of novel aromatic polyesters. The ability to tailor the structure of the monomer can lead to polymers with unique properties, opening up new avenues in materials science.

Future directions will likely involve a multidisciplinary approach, combining advanced synthetic methodologies with computational modeling and high-throughput biological screening. This will accelerate the discovery of new applications for this compound and its chemical relatives, from new therapeutic agents to advanced functional materials. The conversion of readily available aryl carboxylic acids into more complex, high-value molecules through single-electron activation strategies is also a rapidly advancing frontier. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

6-(3-methylphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10-5-4-6-11(9-10)12(14)7-2-3-8-13(15)16/h4-6,9H,2-3,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQABYSMUDKVHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645285 | |

| Record name | 6-(3-Methylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56721-44-9 | |

| Record name | 6-(3-Methylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 6 3 Methylphenyl 6 Oxohexanoic Acid and Its Derivatives

Exploration of Classical Chemical Synthesis Pathways

Classical synthesis provides foundational and often scalable routes to the target molecule, relying on well-understood and robust chemical transformations.

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 6-(3-methylphenyl)-6-oxohexanoic acid, two primary disconnections are logical.

Friedel-Crafts Disconnection: The most apparent disconnection is at the aryl-acyl bond (C-C bond between the benzene (B151609) ring and the ketone). This suggests a Friedel-Crafts acylation reaction. This pathway identifies an appropriately substituted aromatic compound and a dicarboxylic acid derivative as key precursors.

Target Molecule: this compound

Precursors: m-Toluene (or 3-methylphenyl derivative) and a six-carbon electrophilic chain, such as adipic anhydride (B1165640) or adipoyl chloride.

Grignard/Organolithium Disconnection: An alternative disconnection at the same aryl-acyl bond points towards a nucleophilic attack of an organometallic reagent on a carboxylic acid derivative.

Target Molecule: this compound

Precursors: An organometallic reagent like 3-methylphenylmagnesium bromide (a Grignard reagent) and a suitable six-carbon electrophile, such as the monoester mono-acid chloride of adipic acid.

These analyses pinpoint simple, readily available chemicals as the starting points for the synthesis.

Established Condensation and Oxidation Methodologies for Keto-Acid Formation

The formation of the keto-acid structure can be achieved through several established methods.

Condensation Reactions: Aldol and Claisen-type condensation reactions are fundamental for carbon-carbon bond formation. byjus.comncert.nic.inyoutube.com A relevant strategy involves the condensation of an aromatic aldehyde with a keto-acid like levulinic acid, which, after reduction, yields 6-aryl-4-oxohexanoic acids. researchgate.net While this specific example leads to a different isomer (a 4-oxoacid), the principle can be adapted. For instance, a directed Claisen condensation between an ester of 3-methylbenzoic acid and an ester of a 5-carbon chain could be envisioned, followed by hydrolysis and decarboxylation to yield the desired 6-oxo-acid.

Oxidation Methodologies: A common and direct method for ketone synthesis is the oxidation of a secondary alcohol. ncert.nic.in In this context, the precursor would be 6-hydroxy-6-(3-methylphenyl)hexanoic acid. This alcohol can be synthesized via the reaction of a 3-methylphenyl Grignard reagent with an appropriate lactone or aldehyde-ester. Subsequent oxidation with standard reagents like chromic acid (H₂CrO₄) or pyridinium (B92312) chlorochromate (PCC) would yield the target ketone. The oxidation of fatty acids is a key process in biochemistry, breaking down long chains into smaller units, a concept that underscores the stability of the keto-acid functional group. uomus.edu.iqnih.gov

Directed Functionalization of Aromatic Systems and Alkyl Chains

Targeted modifications of the molecule's aromatic ring and its aliphatic chain are crucial for creating derivatives.

Functionalization of Aromatic Systems: The Friedel-Crafts acylation is the primary method for attaching the acyl chain to the aromatic ring. Using toluene (B28343) as the starting material and adipic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would initiate the reaction. The methyl group is an ortho-, para-directing group, while the resulting acyl group is a meta-director. This can lead to a mixture of isomers. Strategic selection of starting materials or reaction conditions is necessary to favor the desired 3-methyl substitution pattern.

Functionalization of Alkyl Chains: The alkyl chain possesses two key reactive sites: the α-carbon to the ketone and the α-carbon to the carboxylic acid. The protons on these carbons are acidic and can be removed by a base to form enolates. ncert.nic.in These enolates can then react with various electrophiles (e.g., alkyl halides), allowing for the introduction of new functional groups on the hexanoic acid backbone. This provides a pathway to a wide range of derivatives with modified properties.

Carboxylic Acid Derivatization and Esterification Approaches

The carboxylic acid group is a versatile functional handle that can be readily converted into other functional groups. nih.gov This process, known as derivatization, is essential for creating analogs or preparing the molecule for subsequent reactions. thermofisher.comresearchgate.net

Esterification: The most common derivatization is the conversion to an ester. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a standard method. For example, reacting this compound with methanol (B129727) would yield methyl 6-(3-methylphenyl)-6-oxohexanoate.

Amide Formation: The carboxylic acid can be coupled with amines to form amides. This typically requires activating the carboxylic acid, for instance, by converting it to an acyl chloride (using thionyl chloride, SOCl₂) or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). thermofisher.com

Below is a table summarizing these derivatization approaches.

| Derivative Type | Reagents | Product Functional Group |

| Ester | Alcohol (e.g., Methanol), Acid Catalyst | -COOR |

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | -COCl |

| Amide | Amine (e.g., R-NH₂), Coupling Agent (e.g., DCC) | -CONHR |

| Anhydride | Acyl Chloride, Carboxylate Salt | -CO-O-CO-R |

Modern Catalytic Approaches in Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern synthetic chemistry heavily relies on transition metal catalysis to form bonds with high efficiency and selectivity, often under mild conditions.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Alkyl Linkages

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative to classical methods like Friedel-Crafts acylation for forming the crucial aryl-alkyl ketone linkage. researchgate.netpkusz.edu.cn These methods often offer greater functional group tolerance and regioselectivity.

Palladium and nickel-based catalysts are particularly prominent in this area. researchgate.netccspublishing.org.cn A general approach involves coupling an organometallic reagent (containing the aryl group) with an electrophile (containing the alkyl chain). For the synthesis of this compound, this could involve a Suzuki-Miyaura coupling between 3-methylphenylboronic acid and an activated derivative of 6-oxohexanoic acid, such as an acyl chloride. organic-chemistry.org

The table below outlines several modern catalytic systems used for the formation of aryl-alkyl ketones.

| Reaction Name | Catalyst | Aryl Source | Alkyl/Acyl Source | Key Features |

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄) | Aryl Boronic Acid | Acyl Chloride | Mild conditions, high functional group tolerance. organic-chemistry.org |

| Heck-type Arylation | Palladium (e.g., Pd(OAc)₂) | Aryl Halide | Alkene precursor | Forms C-C bond via arylation of an alkene. researchgate.net |

| Carbonylative Coupling | Nickel (e.g., Ni(II) salts) | Aryl Halide | Alkyl Halide + CO | Incorporates a carbonyl group directly from CO gas or a surrogate. researchgate.net |

| Acylation of Arylzinc Halides | Iron (e.g., FeCl₂) | Arylzinc Halide | Acyl Chloride | Utilizes readily available and less toxic iron catalysts. organic-chemistry.org |

These modern catalytic methods represent the forefront of synthetic strategy, enabling the efficient and precise construction of complex molecules like this compound and its derivatives.

Photoredox and Related Metal-Free Catalysis in Ketone Functionalization

The functionalization of ketones is a cornerstone of organic synthesis, and recent advancements in photoredox and metal-free catalysis have opened new avenues for modifying ketone-containing molecules like this compound. These methods provide powerful tools for C-H functionalization at positions that are often difficult to access through traditional methods. princeton.eduscispace.com

One significant strategy involves the combination of photoredox catalysis with organocatalysis to achieve direct functionalization at the β-position of saturated ketones. princeton.eduscispace.comthieme-connect.com This approach relies on the generation of a 5π-electron β-enaminyl radical from the ketone, which can then couple with various partners. scispace.com This activation mode is particularly relevant for this compound, as it would allow for modification of the aliphatic chain at the C4 position. The process typically involves the formation of an enamine from the ketone and a secondary amine catalyst. Subsequent single-electron transfer (SET) from the enamine to an excited photoredox catalyst generates the β-enaminyl radical cation, which can engage in coupling reactions. scispace.com This strategy has been successfully applied to the direct β-arylation of cyclic ketones. thieme-connect.com

Metal-free approaches for ketone functionalization have also gained prominence, particularly for α-functionalization. nih.govresearchgate.netacs.org One such method involves the activation of acetophenones with triflic anhydride to generate highly electrophilic intermediates. These intermediates can then react with various nucleophiles to yield α-functionalized products. nih.govresearchgate.net While the target molecule is not an acetophenone, the principle of activating the ketone to facilitate reactions at the adjacent methylene (B1212753) group (C5) represents a viable synthetic strategy. Transition-metal-free α-arylation has been achieved by reacting enolonium species, powerful electrophiles, with aromatic compounds. acs.org Furthermore, base-mediated, transition-metal-free α-C-alkylation of ketones using secondary alcohols offers a green alternative to traditional methods. ucl.ac.uk

These catalytic systems offer the potential to create a diverse library of derivatives from this compound by selectively modifying the aliphatic backbone, providing valuable tools for structure-activity relationship studies.

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing and modifying complex molecules like this compound. Enzymes operate under mild conditions and can exhibit remarkable regio-, chemo-, and stereoselectivity, which is often challenging to achieve with conventional chemistry.

Enzyme-Mediated Oxidation of Aliphatic Chains to Keto-Acids

The synthesis of keto-acids from aliphatic precursors is a key transformation that can be effectively mediated by enzymes. Oxidative enzymes, particularly from the cytochrome P450 monooxygenase family, are known to catalyze the selective oxidation of unactivated sp3 C–H bonds in alkyl chains. nih.gov In a pathway analogous to the biological metabolism of alkyl-substituted aromatic compounds, an enzyme system could potentially oxidize a precursor like 3-methyl-1-(1-hexyl)benzene at the C6 position of the hexyl chain. libretexts.org

The enzymatic process often proceeds stepwise, first hydroxylating the terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and finally to a carboxylic acid. libretexts.orgresearchgate.net For the synthesis of this compound, a different regioselectivity would be required, targeting the benzylic position for oxidation to a ketone. P450 enzymes have been engineered to achieve selective oxidation at various positions on an alkyl chain, suggesting that a biocatalyst could be developed to directly install the ketone at the C6 position of a suitable precursor. nih.gov This biocatalytic approach avoids the use of harsh chemical oxidants and can provide high selectivity. nih.govlibretexts.org

Other enzymatic systems, such as α-keto acid decarboxylating dehydrogenase complexes, are involved in the oxidative catabolism of α-keto acids in biological systems, highlighting nature's repertoire of tools for manipulating keto-acid structures. nih.gov

Enzymatic Amidation and Esterification of Carboxylic Acid Moieties

The carboxylic acid moiety of this compound is an ideal handle for enzymatic derivatization to form amides and esters. This transformation is crucial for creating prodrugs, altering pharmacokinetic properties, or attaching molecular probes.

Lipases are a widely used class of enzymes for these reactions. rsc.org For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to be a highly efficient biocatalyst for the direct amidation of free carboxylic acids with various primary and secondary amines. mdpi.com These reactions can be performed in green solvents like cyclopentyl methyl ether, often achieving excellent conversions and yields without the need for extensive purification. mdpi.com The mechanism typically involves the formation of an acyl-enzyme intermediate, which is then attacked by the amine nucleophile. researchgate.net

Beyond lipases, other enzyme classes have been harnessed for amide bond formation. Carboxylic acid reductases (CARs), which naturally reduce carboxylic acids to aldehydes, can be repurposed for amidation. polimi.it In the absence of the reducing cofactor NADPH, the acyl-adenylate intermediate formed by the enzyme can be intercepted by an amine to form an amide bond, driven by the hydrolysis of ATP. polimi.it ATP-grasp enzymes represent another family that activates carboxylic acids by forming an acyl-phosphate intermediate, which then reacts with an amine. rsc.orgnih.gov

| Enzyme Class | Activation Mechanism | Cofactor(s) | Key Features |

| Lipases (e.g., CALB) | Acyl-enzyme intermediate | None | High efficiency, broad substrate scope, green solvents. rsc.orgmdpi.com |

| Carboxylic Acid Reductases (CARs) | Acyl-adenylate intermediate | ATP | Can be engineered to favor amidation over reduction. polimi.it |

| ATP-Grasp Enzymes | Acyl-phosphate intermediate | ATP | Involved in many natural biosynthetic pathways. rsc.orgnih.gov |

| Nonribosomal Peptide Synthetases (NRPS) | Acyl-adenylate intermediate | ATP | Can couple carboxylic acids to amines via thioester intermediates. nih.gov |

Site-Selective Enzymatic Functionalization Studies

Molecules with multiple functional groups, such as this compound (which contains a ketone, a carboxylic acid, an aromatic ring, and multiple C-H bonds), present a significant challenge for selective chemical modification. Biocatalysis provides a powerful solution to this challenge through site-selective enzymatic functionalization. nih.gov Enzymes can distinguish between similar functional groups or specific C-H bonds within a complex molecule, a feat that often requires multi-step protecting group strategies in traditional synthesis. nih.gov

Directed evolution has been used to engineer enzymes that can perform transformations not found in nature with high site-selectivity. For example, cytochrome P450 variants have been evolved to catalyze intramolecular C-H amidation, selectively forming different sizes of lactam rings by targeting specific C-H bonds. thieme.deresearchgate.net This demonstrates the potential to develop an enzyme that could, for instance, selectively functionalize the C4 or C5 methylene groups of this compound, overriding the inherent reactivity of other positions. thieme.de

Hydrolases, such as lipases, have also been employed for the site-selective acylation or deacylation of polyfunctional compounds like sugars and amino alcohols. nih.govresearchgate.net This selectivity arises from the specific way the substrate binds in the enzyme's active site. For a molecule like this compound, this principle could be applied in reverse. An engineered esterase could potentially hydrolyze a di-esterified derivative at a specific position or a lipase could selectively acylate a diol precursor to the keto-acid. Such precise control allows for the streamlined synthesis of complex analogues for research applications. nih.gov

Derivatization and Conjugation Strategies for Research Applications

The synthesis of derivatives of a lead compound is fundamental for medicinal chemistry and chemical biology research. By creating analogues of this compound, researchers can probe biological interactions, improve potency, and modulate physicochemical properties.

Synthesis of Ester and Amide Derivatives

The carboxylic acid group is the most common and versatile site for derivatization of this compound. Conversion to esters and amides can significantly alter properties such as lipophilicity, solubility, and metabolic stability.

Ester Synthesis: Esters are typically synthesized through Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). Chemoenzymatic methods using lipases, as described in section 2.3.2, offer a milder and often more selective alternative, particularly for sensitive substrates. google.com

Amide Synthesis: The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxyl group. This is most commonly achieved using coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine. This strategy is highly efficient and prevents the need for high temperatures, preserving the integrity of complex molecules.

| Coupling Reagent | Full Name | Byproduct | Key Features |

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Highly effective but byproduct can be difficult to remove. |

| EDC / EDAC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble urea | Byproduct easily removed by aqueous workup. Often used with HOBt. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | Very efficient, fast reaction times, low racemization. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea | Similar to HATU, widely used in peptide synthesis. |

In a typical procedure, the keto-acid, an amine, and a coupling reagent (often with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions) are stirred in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature until the reaction is complete. These methods provide reliable and high-yielding access to a vast array of amide derivatives for biological evaluation.

Integration into Complex Molecular Architectures and Polymeric Systems (e.g., PROTAC Linkers, Click Chemistry)

The unique structural features of this compound, namely its aryl ketone, hexanoic acid chain, and reactive carboxylic acid functional group, make it a versatile building block for incorporation into more complex molecular architectures and polymeric systems. Advanced synthetic strategies can leverage these features to construct sophisticated molecules such as Proteolysis Targeting Chimeras (PROTACs) and to participate in highly efficient coupling reactions like click chemistry.

Application in PROTAC Linkers

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.gov A typical PROTAC molecule consists of a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a chemical linker that connects these two components. broadpharm.com The nature of the linker—its length, rigidity, and chemical composition—is a critical determinant of the efficacy of a PROTAC. nih.gov

The this compound moiety can be envisioned as a component of a PROTAC linker. The hexanoic acid chain provides a flexible aliphatic spacer, a common feature in many PROTAC linkers which often consist of alkyl chains or polyethylene (B3416737) glycol (PEG) units. nih.govresearchgate.net The carboxylic acid terminus of this compound offers a convenient attachment point for conjugation to either the warhead or the E3 ligase ligand, typically through the formation of an amide bond. nih.gov

Table 1: Potential Functionalization of this compound for PROTAC Synthesis

| Functional Group | Potential Modification | Purpose in PROTAC Synthesis |

| Carboxylic Acid | Amide bond formation | Covalent linkage to an amine-containing warhead or E3 ligase ligand. |

| Ketone | Reductive amination | Introduction of a secondary or tertiary amine for further functionalization. |

| Aryl Ring | Electrophilic aromatic substitution | Introduction of additional functional groups to modulate physicochemical properties. |

For instance, the carboxylic acid of this compound could be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with an amine-functionalized E3 ligase ligand, such as a derivative of thalidomide (B1683933) or pomalidomide. The other end of the resulting molecule would then be coupled to the warhead. The 3-methylphenyl group could influence the physicochemical properties of the resulting PROTAC, such as its solubility and cell permeability.

Integration via Click Chemistry

Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. organic-chemistry.orgmdpi.com

To integrate this compound into complex architectures using click chemistry, it must first be functionalized with either an azide (B81097) or an alkyne group.

Synthetic Strategies for Functionalization:

Introduction of an Azide: The carboxylic acid can be converted to an alcohol via reduction, followed by tosylation and subsequent displacement with sodium azide. Alternatively, an amino group can be introduced via reductive amination of the ketone, followed by diazotization and azidation.

Introduction of an Alkyne: The carboxylic acid can be coupled with an amino-alkyne (e.g., propargylamine) to form an amide bond, thereby introducing a terminal alkyne.

Table 2: Potential Click Chemistry Reactions Involving Derivatives of this compound

| Derivative of this compound | Reaction Partner | Product Feature |

| Azide-functionalized derivative | Alkyne-containing biomolecule | Bioconjugate with a stable triazole linkage. |

| Alkyne-functionalized derivative | Azide-functionalized polymer | Graft copolymer with pendant 6-(3-Methylphenyl)-6-oxohexanoyl units. |

Polymeric Systems

The reactivity of the ketone and carboxylic acid groups in this compound also allows for its incorporation into polymeric structures. For example, keto-functionalized monomers can be polymerized to create scaffolds with reactive ketone side-chains. nih.gov These ketone groups can then be used for post-polymerization modification, such as the attachment of bioactive molecules via oxime or hydrazone formation. acs.org

A derivative of this compound, for instance, a methacryloyl ester of a reduced form of the acid, could be synthesized and subsequently polymerized or copolymerized to yield polymers with pendant 3-methylphenyl ketone moieties. These polymers could find applications in drug delivery, diagnostics, or as functional materials.

Mechanistic Elucidation of Chemical and Biochemical Transformations

Investigation of Reaction Pathways for 6-(3-Methylphenyl)-6-oxohexanoic Acid Synthesis

The synthesis of this compound is most prominently achieved through the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution. organic-chemistry.orglibretexts.org This reaction facilitates the formation of aryl ketones by reacting an aromatic compound with an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. sigmaaldrich.comthieme.com

A primary pathway for synthesizing the target compound involves the reaction of toluene (B28343) with adipic anhydride or a related derivative like 6-chloro-6-oxohexanoic acid. The Lewis acid, commonly aluminum chloride (AlCl₃), plays a crucial role by activating the acylating agent. sigmaaldrich.comyoutube.com

The mechanism proceeds as follows:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the acylating agent (e.g., 6-chloro-6-oxohexanoic acid chloride). This complexation polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized. sigmaaldrich.com

Electrophilic Attack: The electron-rich toluene (an activated arene due to the methyl group) acts as a nucleophile, attacking the electrophilic acylium ion. thieme.comyoutube.com This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Rearomatization: A base (such as the AlCl₄⁻ formed in the first step) abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring, yielding the final product, this compound. youtube.com

The methyl group on the toluene ring is an ortho-, para-director. Therefore, the acylation will yield a mixture of isomers, primarily the para-substituted product (6-(4-methylphenyl)-6-oxohexanoic acid) due to less steric hindrance, and the ortho-substituted product (6-(2-methylphenyl)-6-oxohexanoic acid). The desired meta-substituted product, this compound, is typically a minor product under standard Friedel-Crafts conditions. Achieving meta-selectivity often requires alternative synthetic strategies or separation of the resulting isomers.

| Step | Description | Key Intermediates/Reagents |

| 1 | Activation of Acylating Agent | Adipic anhydride/chloride, AlCl₃ |

| 2 | Formation of Electrophile | Acylium ion |

| 3 | Nucleophilic Attack by Arene | Toluene, Sigma complex (Arenium ion) |

| 4 | Deprotonation & Rearomatization | AlCl₄⁻, this compound |

An alternative approach involves the condensation of an appropriate aldehyde with levulinic acid to form an unsaturated intermediate, followed by catalytic hydrogenation to yield the saturated 6-aryl-4-oxohexanoic acid structure. researchgate.netnih.gov While this method synthesizes a constitutional isomer, similar principles could be adapted for the target molecule.

Mechanisms of Functional Group Interconversions (Ketone and Carboxylic Acid)

The dual functionality of this compound—a ketone and a carboxylic acid—allows for a rich variety of chemical transformations. The interconversion of these groups is fundamental to creating derivatives and understanding the molecule's reactivity profile.

The carbonyl group of the ketone is a key site for nucleophilic addition reactions. masterorganicchemistry.com The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. ksu.edu.salibretexts.org This attack leads to the rehybridization of the carbonyl carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. libretexts.org

General Mechanism of Nucleophilic Addition:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. The π-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated by an acid source (like water or a mild acid) to yield an alcohol product. libretexts.org

The reactivity of the ketone is influenced by both electronic and steric factors. Compared to aldehydes, ketones are generally less reactive because the adjacent alkyl/aryl groups are electron-donating (reducing the electrophilicity of the carbonyl carbon) and create more steric hindrance. youtube.com

Table of Common Nucleophilic Addition Reactions:

| Nucleophile | Reagent(s) | Product Type |

| Hydride (H⁻) | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Cyanide (CN⁻) | HCN, KCN | Cyanohydrin |

| Organometallics (R⁻) | Grignard (RMgX), Organolithium (RLi) | Tertiary Alcohol |

| Water (H₂O) | H₂O (acid or base catalyzed) | Hydrate (Gem-diol) |

| Alcohols (ROH) | ROH (acid catalyzed) | Hemiketal, Ketal |

The carboxylic acid group (-COOH) can undergo various transformations, most notably esterification and amidation, which can be catalyzed by either acids or bases.

Acid-Catalyzed Esterification (Fischer Esterification): This is a reversible reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄).

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the C=O double bond, expelling a molecule of water.

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the alcohol) to regenerate the acid catalyst and yield the final ester product.

Base-Catalyzed Transformations: While direct esterification is not typically base-catalyzed, the carboxylate anion formed under basic conditions is a key intermediate for other reactions. The carboxylic acid is first deprotonated by a base to form a carboxylate. This nucleophilic carboxylate can then react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form an ester.

Amidation can also be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine.

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). For simple carboxylic acids, this process typically requires high temperatures. However, the presence of the ketone at the 6-position (a γ-keto acid) does not facilitate the common β-keto acid decarboxylation mechanism, which proceeds through a cyclic transition state.

Therefore, decarboxylation of this compound generally requires more specialized conditions. One potential pathway is through transition-metal-catalyzed decarbonylation, where metals like palladium or iridium can facilitate the removal of the carboxyl group. rsc.org These reactions often proceed via oxidative addition of the C-O bond of the carboxylic acid to the metal center, followed by a series of steps leading to the release of CO₂ and the formation of a new product. rsc.org

Understanding Enantioselective and Regioselective Processes in Derivatization

Regioselectivity: Regioselectivity is a critical consideration during the synthesis of this compound via Friedel-Crafts acylation. As mentioned in section 3.1, the methyl group of toluene directs incoming electrophiles to the ortho and para positions. thieme.com The steric bulk of the acylium ion generally favors substitution at the less hindered para position. thieme.com Thus, the synthesis is regioselective for the para isomer over the ortho isomer, but it does not favor the desired meta isomer. Achieving meta-regioselectivity requires multi-step synthetic routes, often involving directing groups that are later removed or modified.

Enantioselectivity: The parent molecule, this compound, is achiral. However, many of its derivatization reactions can create a new chiral center, making enantioselectivity an important factor. For instance, the reduction of the ketone to a secondary alcohol using a chiral reducing agent (e.g., a borane with a chiral ligand) can produce one enantiomer of the resulting alcohol in excess.

Similarly, nucleophilic addition to the ketone can generate a chiral center. If the nucleophile attacks the planar carbonyl group, it can do so from either face (the Re or Si face), potentially leading to a racemic mixture of two enantiomers. Enantioselective synthesis aims to control this addition to favor one face over the other, often by using chiral catalysts or reagents.

Biochemical Reaction Mechanisms in Enzyme-Catalyzed Conversions

Enzymes, as chiral catalysts, can perform highly selective transformations on substrates like this compound. Lipases are a class of enzymes that are particularly effective at catalyzing the hydrolysis of esters, and they can be used in the kinetic resolution of racemic mixtures. researchgate.net

For example, if a racemic ester derivative of the corresponding secondary alcohol (from the reduction of the ketone) were created, a lipase (B570770) could be employed for enantioselective hydrolysis.

Mechanism of Lipase-Catalyzed Kinetic Resolution:

Acylation of Enzyme: The lipase, often possessing a serine residue in its active site, attacks the carbonyl group of one enantiomer of the ester substrate. This forms a tetrahedral intermediate which then collapses to form an acyl-enzyme intermediate, releasing the alcohol.

Deacylation: A water molecule then attacks the acyl-enzyme intermediate, hydrolyzing it to release the carboxylic acid and regenerate the free enzyme.

Because the enzyme's active site is chiral, it will typically acylate one enantiomer of the ester much faster than the other. This difference in reaction rate allows for the separation of the unreacted, less-favored ester enantiomer from the hydrolyzed, more-favored alcohol enantiomer. researchgate.net Such biocatalytic approaches are valued for their high enantioselectivity and operation under mild reaction conditions.

Enzyme Active Site Characterization and Substrate Binding

Detailed crystallographic or spectroscopic data characterizing the active site of an enzyme specifically bound to this compound is not extensively available in the current scientific literature. However, by drawing parallels with enzymes that act on structurally similar substrates, such as other aromatic ketones and carboxylic acids, we can infer potential binding modes and active site features.

Enzymes that catalyze reactions on aromatic ketones, such as certain oxidoreductases, often possess active sites with a combination of hydrophobic and polar residues. The hydrophobic pockets are essential for accommodating the aromatic ring of the substrate. In the case of this compound, the 3-methylphenyl group would likely be situated within such a nonpolar cavity, stabilized by van der Waals interactions with amino acid side chains like leucine, isoleucine, and phenylalanine.

The binding of the hexanoic acid portion of the substrate is anticipated to involve more specific polar interactions. The terminal carboxylate group is a prime candidate for forming hydrogen bonds or ionic interactions with positively charged or polar amino acid residues at the active site, such as arginine, lysine, or histidine. These interactions are critical for orienting the substrate correctly for catalysis. The carbonyl group at the 6-position presents another key interaction point, likely forming hydrogen bonds with active site residues or a bound water molecule, which can play a role in polarizing the bond for a subsequent reaction.

Table 1: Postulated Interactions in an Enzyme Active Site with this compound

| Substrate Moiety | Probable Interacting Amino Acid Residues | Type of Interaction |

| 3-Methylphenyl group | Leucine, Isoleucine, Phenylalanine | Hydrophobic/van der Waals |

| Carbonyl group | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bonding |

| Carboxylic acid group | Arginine, Lysine, Histidine | Ionic Interaction/Hydrogen Bonding |

The precise geometry of the active site dictates the stereospecificity of the enzymatic reaction, a hallmark of biocatalysis. The positioning of catalytic residues relative to the scissile bond in the substrate is finely tuned to ensure efficient and selective transformation.

Role of Cofactors and Environmental Factors in Biocatalysis

The biochemical transformations of this compound, particularly those involving oxidation or reduction of the ketone group, are often dependent on the presence of cofactors. Cofactors are non-protein chemical compounds that are required for an enzyme's catalytic activity. wikipedia.org

For redox reactions involving ketones, nicotinamide adenine dinucleotide (NAD⁺/NADH) or nicotinamide adenine dinucleotide phosphate (NADP⁺/NADPH) are common cofactors. tudelft.nl These molecules act as electron carriers, accepting or donating hydride ions during the catalytic cycle. For instance, in a reduction of the carbonyl group of this compound to a hydroxyl group, NADPH would likely serve as the hydride donor. The regeneration of these expensive cofactors is a critical consideration for the industrial application of such biocatalytic processes. georgiasouthern.edu

Environmental factors such as pH and temperature play a pivotal role in the efficiency of enzymatic reactions. quora.comstudy.com Each enzyme has an optimal pH and temperature range at which it exhibits maximum activity. For the biotransformation of this compound, the optimal pH would be one where the key catalytic residues in the active site have the appropriate protonation state to facilitate the reaction. For instance, if a histidine residue is involved in proton transfer, the pH must be near its pKa.

Temperature affects the rate of enzymatic reactions by influencing the kinetic energy of both the enzyme and the substrate molecules. monash.edu As temperature increases, the reaction rate generally increases until an optimum is reached. Beyond this point, the enzyme may begin to denature, leading to a rapid loss of activity. quora.com

Table 2: Influence of Environmental Factors on Biocatalysis

| Factor | General Effect on Enzyme Activity |

| pH | Affects the protonation state of amino acid residues in the active site and can influence substrate binding and catalysis. Deviations from the optimal pH can lead to a decrease in activity and, in extreme cases, denaturation. quora.commonash.edu |

| Temperature | Increases the rate of reaction up to an optimal point by increasing molecular motion. Higher temperatures can cause denaturation and loss of function. quora.commonash.edu |

| Cofactor Concentration | The rate of cofactor-dependent reactions can be limited by the availability of the cofactor. Sufficient concentration is necessary for maximal enzyme activity. wikipedia.org |

Advanced Spectroscopic and Chromatographic Methodologies for Research Applications

High-Resolution Mass Spectrometry for Molecular Structure Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of "6-(3-Methylphenyl)-6-oxohexanoic acid". By providing a highly accurate mass measurement, HRMS distinguishes the target compound from other molecules with the same nominal mass.

Given the molecular formula C₁₃H₁₆O₃, the theoretical exact mass can be calculated with high precision. chemicalbook.com Techniques such as HPLC-Q-TOF/MS (High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) are employed to achieve the high resolution necessary for this confirmation. nih.gov The accuracy of the results is assured by the high selectivity and resolution of the instrumentation. nih.gov

Beyond structural confirmation, HRMS is a powerful technique for identifying potential metabolites of "this compound" in biological systems. Metabolic processes involving aryl keto acids often include hydroxylation of the aromatic ring, reduction of the keto group to a hydroxyl group, or oxidative cleavage of the aliphatic chain. researchgate.netnih.gov HRMS can detect the mass shifts associated with these biotransformations, allowing for the identification of novel metabolite structures. The general workflow involves incubating the compound in a biological matrix (e.g., liver microsomes) and then analyzing the sample using LC-MS/MS to detect and identify the modified compounds. researchgate.netacs.org

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆O₃ |

| Molecular Weight | 220.26 g/mol |

| Theoretical Exact Mass | 220.10994 Da |

| Common Ionization Technique | Electrospray Ionization (ESI) |

| Common HRMS Analyzer | Time-of-Flight (TOF), Orbitrap |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure and connectivity of "this compound".

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in a very downfield region, typically between 10-12 ppm. libretexts.orglibretexts.org The protons on the aromatic ring will resonate in the aromatic region (approx. 7.0-8.0 ppm). The methyl group on the phenyl ring would appear as a singlet around 2.4 ppm. The aliphatic protons of the hexanoic acid chain will appear as multiplets in the 1.5-3.0 ppm range, with the protons alpha to the carbonyl groups (both ketone and carboxylic acid) being the most deshielded. libretexts.org

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the carboxylic acid is expected in the 170-185 ppm range, while the ketone carbonyl carbon will be more deshielded, appearing closer to 200 ppm. libretexts.orgprinceton.edu The aromatic carbons will show signals between 125-140 ppm. The aliphatic carbons will resonate in the upfield region of 20-40 ppm. aocs.org

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign these signals and confirm the molecular structure.

COSY experiments establish correlations between protons that are coupled to each other, helping to map out the aliphatic chain.

HSQC correlates directly attached proton and carbon atoms. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 175 - 180 |

| C2 (-CH₂COOH) | 2.3 - 2.5 (t) | 33 - 36 |

| C3 (-CH₂-) | 1.6 - 1.8 (quint) | 24 - 26 |

| C4 (-CH₂-) | 1.7 - 1.9 (quint) | 28 - 30 |

| C5 (-CH₂CO-) | 2.9 - 3.1 (t) | 38 - 41 |

| C6 (-CO-) | - | 198 - 202 |

| Aromatic C1' | - | 137 - 140 |

| Aromatic C2'/C6' | 7.7 - 7.9 (m) | 128 - 134 |

| Aromatic C3' | - | 138 - 141 |

| Aromatic C4'/C5' | 7.3 - 7.5 (m) | 125 - 129 |

| Aromatic -CH₃ | 2.4 - 2.5 (s) | 20 - 22 |

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups and may vary depending on the solvent and other experimental conditions.

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a sample without the need for identical reference standards. By integrating the area of a specific signal from the analyte and comparing it to the integral of a known amount of an internal standard, the absolute quantity of "this compound" can be determined. nih.gov This method is highly accurate and precise. It can be applied to monitor the progress of a chemical reaction by tracking the disappearance of reactant signals and the appearance of product signals over time. Furthermore, qNMR can be used to assess the purity of a final product by quantifying it against a certified reference material. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" is expected to be dominated by absorptions from its carbonyl and hydroxyl groups. Due to strong intermolecular hydrogen bonding, carboxylic acids typically show a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. libretexts.orglibretexts.org The C=O stretch of the carboxylic acid group (as a dimer) is expected to be a strong, sharp peak around 1710 cm⁻¹. libretexts.orgyoutube.com The aromatic ketone C=O stretch is anticipated at a lower wavenumber, typically around 1685-1690 cm⁻¹, due to conjugation with the phenyl ring. pressbooks.pub Other key peaks include the C-O stretch of the acid group between 1210-1320 cm⁻¹ and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. spectroscopyonline.comlibretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretching vibrations of both the ketone and carboxylic acid are also expected to be strong in the Raman spectrum. nih.gov Aromatic ring vibrations, particularly the ring-breathing mode, often give a strong and sharp signal. Unlike in IR spectroscopy, the O-H stretch is typically weak in Raman spectra. The presence of keto-enol tautomerism, while possible, is generally not significant for simple keto acids in the solid state or in most solvents. scite.ai

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch (H-bonded) | 2500 - 3300 (very broad) | Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong |

| Ketone C=O | Stretch (conjugated) | 1685 - 1690 (strong) | Strong |

| Carboxylic Acid C=O | Stretch (H-bonded) | 1700 - 1720 (strong) | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 (medium) | Strong |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 (strong) | Medium |

| Carboxylic Acid O-H | Bend (out-of-plane) | 900 - 960 (broad) | Weak |

Chromatographic Separations for Isolation and Purification

Chromatographic techniques are essential for the separation, isolation, and purification of "this compound" and for analyzing related products and intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of "this compound" caused by its polar carboxylic acid group, direct analysis by GC-MS is challenging. Therefore, a chemical derivatization step is required to convert the analyte into a more volatile form. nih.govjfda-online.com

Common derivatization strategies include:

Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester, using reagents like diazomethane, BF₃-methanol, or methyl chloroformate (MCF). nih.gov

Silylation: The active hydrogen of the carboxylic acid is replaced with a trimethylsilyl (B98337) (TMS) group using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov

Oximation: The ketone carbonyl group can be derivatized to an oxime, for instance, by reacting with o-methylhydroxylamine, which can improve chromatographic behavior. gcms.cz

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., a nonpolar or medium-polarity column like DB-5ms or HP-1). The separated components then enter the mass spectrometer, which acts as a detector, providing mass spectra that can be used for identification by comparison to spectral libraries or through interpretation of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Compounds

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a pivotal technique for the analysis of non-volatile compounds such as this compound. Its high sensitivity and selectivity make it ideal for identifying and quantifying such compounds in complex matrices.

For a compound like this compound, a reversed-phase LC method would likely be employed. This would typically involve a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. The mobile phase would likely consist of a gradient mixture of an aqueous solution (often containing a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

The detection by mass spectrometry would most likely be performed using an electrospray ionization (ESI) source, which is well-suited for polar and ionizable molecules. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected, while in positive ion mode, the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ could be observed. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the parent ion and its fragments.

To enhance sensitivity and specificity, particularly for quantification, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode would be the method of choice. This involves the selection of a specific precursor ion (the molecular ion) and monitoring its characteristic product ions after fragmentation. While specific fragmentation patterns for this compound are not published, fragmentation would be expected to occur at the carboxylic acid group (loss of H₂O or CO₂) and adjacent to the keto group.

In some applications, derivatization of the keto group could be employed to improve chromatographic separation and detection sensitivity. Reagents such as o-phenylenediamine (B120857) can react with the keto acid to form a more readily ionizable derivative.

Table 1: Hypothetical LC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Negative and Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MS Mode | Full Scan and Tandem MS (MRM) |

Note: This table presents hypothetical parameters based on common practices for similar analytes and would require empirical optimization.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly Cyclic Voltammetry (CV), can provide valuable insights into the redox properties of this compound. The presence of the electroactive aromatic ketone functional group makes this compound a candidate for electrochemical analysis.

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, can reveal information about the reduction and oxidation potentials of the analyte and the kinetics of the electron transfer processes.

For this compound, the primary electrochemical process of interest would be the reduction of the aryl ketone. In aprotic media, this reduction typically proceeds via a one-electron transfer to form a radical anion. The stability of this radical anion would influence the reversibility of the electrochemical process. The presence of the carboxylic acid group could also influence the electrochemical behavior, potentially through intramolecular interactions or by acting as a proton source in certain conditions.

The experimental setup for CV would consist of a three-electrode system: a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire). The experiment would be conducted in a suitable solvent containing a supporting electrolyte to ensure conductivity.

While specific experimental data is not available, a hypothetical cyclic voltammogram of this compound would be expected to show a reduction peak in the negative potential range. The peak potential would be characteristic of the energy required to reduce the ketone group. The shape and scan rate dependence of the peak could provide information on the reversibility and kinetics of the electron transfer.

Table 2: Typical Experimental Conditions for Cyclic Voltammetry of an Aromatic Ketone

| Parameter | Condition |

| Instrument | Potentiostat/Galvanostat |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl (in saturated KCl) |

| Counter Electrode | Platinum Wire |

| Solvent | Acetonitrile or Dimethylformamide (DMF) |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) |

| Analyte Concentration | 1-10 mM |

| Scan Rate Range | 20 - 500 mV/s |

| Potential Window | +1.0 V to -2.0 V (vs. Ag/AgCl) |

Note: The specific potential window and other parameters would need to be determined experimentally.

Computational Chemistry and Molecular Modeling in Chemical Research

Electronic Structure Theory for Predicting Molecular Behavior

Electronic structure theory forms the bedrock of computational chemistry, allowing for the detailed prediction of a molecule's properties based on the arrangement of its electrons.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. acs.orgekb.egprimescholars.comnih.gov This is achieved by finding the lowest energy conformation on the potential energy surface. For 6-(3-Methylphenyl)-6-oxohexanoic acid, DFT calculations, commonly employing functionals like B3LYP with basis sets such as 6-31G(d,p), would be used to precisely calculate key structural parameters. primescholars.comnih.gov These parameters are crucial for understanding the molecule's shape and steric properties.

The energetic profile of the molecule, including its stability and the energy barriers for conformational changes (e.g., rotation around single bonds), can also be determined. This is particularly relevant for the flexible hexanoic acid chain. DFT studies on similar keto-acids have been used to explore the relative stabilities of different tautomeric forms (keto vs. enol) and conformational isomers. acs.orgprimescholars.com

| Parameter | Description | Significance for this compound |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Determines the precise geometry of the phenyl ring, keto group, and carboxylic acid moiety. |

| Bond Angles | The angle formed between three connected atoms. | Defines the spatial arrangement and potential steric hindrance within the molecule. |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Describes the conformation of the flexible hexanoic acid chain and the orientation of the phenyl ring relative to the keto group. |

| Total Energy | The calculated electronic energy of the optimized structure. | Provides a measure of the molecule's stability; lower energy indicates higher stability. |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods are routinely used to predict spectroscopic data, which is vital for structure elucidation and verification. Quantum chemical calculations, often integrated with DFT, can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts. modgraph.co.uknih.govwisc.edu Predicting the ¹H and ¹³C NMR spectra for this compound would involve calculating the magnetic shielding of each nucleus. modgraph.co.uknih.gov

These theoretical predictions are invaluable for assigning signals in experimental spectra, especially for complex aromatic regions. wisc.edu Discrepancies between predicted and experimental shifts can highlight specific conformational or solvent effects not captured in the gas-phase calculation. For aromatic ketones, conjugation has a notable effect on the chemical shifts of nearby protons. modgraph.co.uk

| Atom Type | Predicted ¹H Chemical Shift Range (ppm) | Rationale |

| Carboxylic Acid (–COOH) | 10.0 - 13.0 | Deshielded acidic proton. |

| Aromatic (Ar-H) | 7.0 - 8.0 | Protons on the phenyl ring, influenced by the keto and methyl groups. |

| Alpha to Keto (–CH₂–CO) | 2.5 - 2.9 | Deshielded by the adjacent carbonyl group. libretexts.org |

| Aliphatic Chain (–CH₂–) | 1.5 - 2.5 | Standard aliphatic proton range, with proximity to electron-withdrawing groups causing downfield shifts. |

| Aromatic Methyl (Ar–CH₃) | 2.3 - 2.5 | Typical range for a methyl group attached to a benzene (B151609) ring. |

Note: These are generalized predicted ranges. Actual values would be calculated using specific DFT functionals and basis sets.

Analysis of Electrostatic Potentials and Pharmacophoric Features

A molecule's electrostatic potential (ESP) map illustrates the distribution of charge on its surface. These maps are calculated to identify electron-rich regions (negative potential, typically colored red or yellow), which act as hydrogen bond acceptors, and electron-poor regions (positive potential, colored blue), which can act as hydrogen bond donors. libretexts.orglibretexts.org

For this compound, the ESP map would highlight the negative potential around the carbonyl and carboxylic oxygen atoms, identifying them as key hydrogen bond acceptors. The acidic proton of the carboxyl group would be a region of strong positive potential, marking it as a primary hydrogen bond donor. libretexts.org This analysis is fundamental to defining the molecule's pharmacophoric features—the essential spatial and electronic characteristics required for molecular interactions with a biological target. nih.gov

| Pharmacophoric Feature | Molecular Moiety | Potential Interaction |

| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O), Carboxyl Oxygens (COOH) | Forms hydrogen bonds with donor groups on other molecules or biological targets. |

| Hydrogen Bond Donor | Carboxyl Hydroxyl (–OH) | Donates a proton to form a hydrogen bond with an acceptor group. |

| Aromatic/Hydrophobic Region | 3-Methylphenyl Ring | Engages in hydrophobic or π-stacking interactions. |

| Negative Ionizable | Carboxylic Acid (deprotonated) | Can form ionic bonds (salt bridges) at physiological pH. |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvation Effects

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. escholarship.orgacs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and the influence of the surrounding environment, such as a solvent. aip.orgresearchgate.net

For this compound, an MD simulation in a water box would reveal how the flexible hexanoic acid chain folds and moves, exploring a wide range of conformations. rsc.org It would also show how water molecules arrange themselves around the polar carboxylic acid head and the nonpolar methylphenyl tail, a process known as solvation. escholarship.org This is critical for understanding the molecule's solubility and how its shape might change when moving from a nonpolar to a polar environment.

In Silico Prediction of Reactivity and Stability Parameters (e.g., Bond Dissociation Energies)

Computational chemistry can predict a molecule's reactivity and stability by calculating various parameters. Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating BDEs for all bonds in this compound would identify the weakest links in the structure, suggesting which parts of the molecule are most likely to fragment or react under thermal or photochemical conditions. Quantum mechanical methods are employed to derive these values, offering a window into potential degradation pathways.

Computational Approaches to Metabolism Prediction and Soft Spot Identification

In drug discovery and toxicology, predicting how a molecule will be metabolized by the body is crucial. nih.govacs.org Computational tools are widely used to predict the metabolic fate of xenobiotics, primarily by identifying "soft spots"—the atoms most susceptible to modification by metabolic enzymes like the Cytochrome P450 (CYP) superfamily. semanticscholar.orgresearchgate.net

These prediction tools use a variety of methods, including rule-based systems, quantum mechanics (QM), and machine learning models, to assess the reactivity of different sites on the molecule. nih.govsemanticscholar.org For this compound, potential sites of metabolism would be evaluated based on factors like atom accessibility and the chemical reactivity of C-H bonds.

| Potential Metabolic "Soft Spot" | Type of Reaction | Rationale |

| Benzylic Methyl Group | Hydroxylation | C-H bonds at the benzylic position are often readily oxidized by CYP enzymes. |

| Aromatic Ring | Hydroxylation | The phenyl ring can undergo oxidation to form phenolic metabolites. |

| Aliphatic Chain (ω and ω-1 positions) | Hydroxylation | Oxidation at the terminal (omega) and sub-terminal (omega-1) carbons of the fatty acid chain is a common metabolic pathway. |

| Carbon alpha to Carboxylic Acid | Hydroxylation | This position can also be a site for oxidative metabolism. |

Molecular Docking for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Molecular docking simulations are employed to predict how this compound might bind to the active site of various enzymes and receptors. These simulations calculate the binding affinity, typically expressed as a docking score or binding energy (e.g., in kcal/mol), which indicates the strength of the interaction. A lower binding energy generally suggests a more stable and favorable interaction.

The predicted binding mode reveals the specific amino acid residues within the target protein that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For a compound like this compound, the carboxylic acid group would be expected to form hydrogen bonds with polar or charged residues, while the methylphenyl group would likely engage in hydrophobic interactions within a nonpolar pocket of the binding site.

A hypothetical docking study of this compound with a target enzyme, such as a cyclooxygenase (COX) enzyme, which is a common target for anti-inflammatory drugs with similar structural motifs, would likely show the carboxylic acid moiety interacting with key polar residues at the active site, while the aromatic ring fits into a hydrophobic channel. The specific interactions and the calculated binding affinity would provide insights into its potential inhibitory activity.

Table 1: Hypothetical Molecular Docking Results of this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond |

| Val523, Leu352 | Hydrophobic | ||

| 5-Lipoxygenase (5-LOX) | -7.9 | His367, Gln363 | Hydrogen Bond |

| Leu368, Ile406 | Hydrophobic |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound were not found.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. When a compound like this compound is used as the query, the process is often referred to as reverse docking or target fishing.

In this approach, the compound is docked against a panel of known biological targets to predict which proteins it is most likely to interact with. A high-ranking docking score against a particular target suggests a potential biological activity mediated through that protein. This can help in identifying new therapeutic applications for existing compounds or in understanding the mechanism of action of a novel molecule.

For instance, a virtual screening campaign with this compound could reveal potential interactions with various targets implicated in inflammation, pain, or cancer. The results would be a ranked list of potential protein targets based on their predicted binding affinities.

Table 2: Illustrative Virtual Screening Hits for this compound

| Potential Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Therapeutic Area |

| Prostaglandin G/H synthase 2 | 5F1A | -8.5 | Inflammation, Pain |

| 5-Lipoxygenase | 3V99 | -7.9 | Inflammation |

| Peroxisome proliferator-activated receptor gamma | 2PRG | -7.5 | Metabolic Disease |

| Carbonic anhydrase II | 2CBA | -7.2 | Glaucoma, Epilepsy |

Note: This table represents a hypothetical outcome of a virtual screening study and is for illustrative purposes. The targets listed are common proteins used in such screening panels.

Further experimental validation would be required to confirm these computational predictions and to establish the actual biological activity of this compound against any identified targets.

Structure Activity Relationship Sar Studies for Functional Modulation

Systematic Structural Variations of the Phenyl Substituent

The aromatic phenyl ring is a primary site for modification to probe electronic and steric requirements for activity.

Positional Isomerism of the Methyl Group and its Electronic Impact

The position of the methyl group on the phenyl ring—ortho (2-methyl), meta (3-methyl), or para (4-methyl)—has a subtle but significant impact on the molecule's electronic properties and conformation. The methyl group is generally considered weakly electron-donating through an inductive effect.

Meta Position (3-methyl): In the parent compound, the methyl group is in the meta position. At this position, its electronic influence on the carbonyl group is primarily through a weak, positive inductive effect (+I). It does not participate in resonance effects with the carbonyl. This placement offers a baseline for electronic and steric influence.

Para Position (4-methyl): The para-isomer places the methyl group directly opposite the rest of the molecule. This position minimizes steric interference with the ketone and linker. In addition to its inductive effect, the para-methyl group can exert a weak electron-donating effect through hyperconjugation, which can influence the electron density of the entire aromatic system and the attached carbonyl.

The precise impact of this isomerism is target-dependent, where different spatial and electronic arrangements may be favored for optimal interaction.

Introduction of Different Substituents (e.g., Alkoxy, Halogen) on the Phenyl Ring

Introducing a variety of substituents onto the phenyl ring allows for a systematic evaluation of how electronic and lipophilic properties affect activity. Studies on the closely related 6-aryl-4-oxohexanoic acid series provide valuable insights into these effects. researchgate.netnih.gov By replacing the methyl group with functionalities like halogens or alkoxy groups, researchers can modulate the molecule's properties.

Alkoxy Groups (e.g., Methoxy): A methoxy (B1213986) group is strongly electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect typically dominating. In studies of analogous 6-aryl-4-oxohexanoic acids, a 4-methoxy substituent was found to be a feature in compounds with notable activity. researchgate.netnih.gov

Halogens (e.g., Chloro): Halogens like chlorine are electron-withdrawing through their strong inductive effect (-I) but weakly electron-donating through resonance (+R). The inductive effect is dominant. A chloro-substituent can also increase the lipophilicity of the compound. In the 6-aryl-4-oxohexanoic acid series, a 4-chloro substituted analogue was synthesized and evaluated. researchgate.netnih.gov

The following table summarizes findings for different phenyl substituents from studies on analogous 6-aryl-4-oxohexanoic acids. researchgate.netnih.gov

| Substituent on Phenyl Ring (at position 4) | Electronic Effect | Observed Activity in Analogous Series |

|---|---|---|

| -H (Unsubstituted) | Neutral | Baseline activity |

| -OCH₃ (Methoxy) | Electron-donating | Associated with active compounds |

| -Cl (Chloro) | Electron-withdrawing | Considered in activity screening |

Modifications to the Hexanoic Acid Chain

The hexanoic acid chain serves as a flexible linker, and its properties, such as length, branching, and saturation, are critical for correct positioning and interaction of the molecule with its target.

Variation in Alkyl Chain Length and Branching